4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes cyclohexyl, dimethyl, propan-2-ylsulfanyl, oxa, thia, and diazatricyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the cyclohexyl and diazatricyclo groups. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of anhydrous potassium carbonate in dry acetone at elevated temperatures can be employed to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: A closely related compound with a similar structure but different substituents.
Coumarin derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H28N2O2S2 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C20H28N2O2S2/c1-12(2)25-19-21-17-16(14-10-20(3,4)24-11-15(14)26-17)18(23)22(19)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3 |
InChI Key |
WPGZLZXOQCKWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
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